molecular formula C10H19ClN2O2 B13428133 1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride

1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride

Cat. No.: B13428133
M. Wt: 234.72 g/mol
InChI Key: VVHUYJQXPBANPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride typically involves the reaction of oxane derivatives with piperazine. One common method includes the reaction of oxane-4-carboxaldehyde with piperazine in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups attached to the piperazine or oxane rings .

Scientific Research Applications

1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its interactions with various biological targets.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[(Oxan-4-yl)methyl]piperazin-2-one
  • 1-[(Oxan-4-yl)methyl]piperazin-2-one dihydrochloride
  • 1-[(Oxan-4-yl)methyl]piperazin-2-one sulfate

Uniqueness: 1-[(Oxan-4-yl)methyl]piperazin-2-one hydrochloride is unique due to its specific combination of the piperazine ring and oxane moiety, which imparts distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form offers improved solubility and stability, making it more suitable for certain applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C10H19ClN2O2

Molecular Weight

234.72 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)piperazin-2-one;hydrochloride

InChI

InChI=1S/C10H18N2O2.ClH/c13-10-7-11-3-4-12(10)8-9-1-5-14-6-2-9;/h9,11H,1-8H2;1H

InChI Key

VVHUYJQXPBANPQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2CCNCC2=O.Cl

Origin of Product

United States

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